molecular formula C9H18ClNO B1486238 3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride CAS No. 2167282-04-2

3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride

Cat. No. B1486238
M. Wt: 191.7 g/mol
InChI Key: GIVPNNJSTMQTGZ-UHFFFAOYSA-N
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Description

The compound “3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride” is likely to be a derivative of cyclobutanol, which is a type of alcohol. The compound has a cyclobutanol ring, which is a four-membered cyclic structure with one hydroxyl (-OH) group . It also has a cyclopropylmethyl and a methylamino group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclobutanol ring, followed by the introduction of the cyclopropylmethyl and methylamino groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a four-membered cyclobutanol ring, with a cyclopropylmethyl group and a methylamino group attached to it . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the cyclobutanol ring and the functional groups attached to it. The hydroxyl group of the cyclobutanol ring could potentially undergo reactions typical of alcohols, such as esterification or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the hydroxyl group could potentially make the compound capable of forming hydrogen bonds, which could influence its solubility in different solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future research directions involving this compound could potentially include further investigation into its synthesis, its physical and chemical properties, and its potential biological activities .

properties

IUPAC Name

3-[cyclopropylmethyl(methyl)amino]cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-10(6-7-2-3-7)8-4-9(11)5-8;/h7-9,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVPNNJSTMQTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C2CC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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